molecular formula C18H14N2O3S B2948824 (5-(furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 950123-70-3

(5-(furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Cat. No. B2948824
CAS RN: 950123-70-3
M. Wt: 338.38
InChI Key: IQGWRHCCSNMNJV-UHFFFAOYSA-N
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Description

(5-(furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C18H14N2O3S and its molecular weight is 338.38. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds with the chroman-4-one framework, which is related to the structure of our compound of interest, have been found to exhibit a broad variety of remarkable biological and pharmaceutical activities . Specifically, derivatives of pyrazole, which is part of the compound’s structure, have shown potential in anticancer studies. For instance, novel chalcone derivatives, which include pyrazole units, have been synthesized and evaluated for their anticancer activities against various human cancer cell lines . This suggests that our compound could be explored for its efficacy in inhibiting the growth of cancer cells.

Synthetic Methodology

The compound’s structure, containing both furan and thiophene rings, is significant in synthetic chemistry. Such heterocyclic compounds act as major building blocks in medicinal chemistry, leading to the development of new synthetic methodologies . Research in this area could focus on improving the synthesis of similar compounds or discovering new reactions facilitated by the compound’s unique structure.

Biological Activity of Heterocycles

Heterocyclic compounds, such as those containing imidazole rings, are known for their wide range of chemical and biological properties. They serve as core structures in many natural products and drugs . By analogy, the heterocyclic nature of our compound, with furan and thiophene rings, could imply a variety of biological activities, warranting further exploration in pharmacology and biochemistry.

Drug Development

The presence of a pyrazole moiety in the compound’s structure is noteworthy since pyrazole derivatives have been used in the development of new drugs. They exhibit diverse biological activities, including antibacterial, antifungal, and anti-inflammatory effects . Therefore, the compound could be a valuable synthon in the design and development of new therapeutic agents.

Gene Expression Studies

Chalcone derivatives, which share structural similarities with our compound, have been studied for their effects on gene expression in cancer cells . The compound could be used to investigate the modulation of gene expression, particularly in the context of diseases like cancer, where understanding the regulation of specific genes is crucial.

DNA Damage and Repair

Research has indicated that certain chalcone derivatives can induce DNA damage in cancer cells, which is a potential mechanism for their anticancer activity . The compound could be studied for its ability to cause DNA damage in cancer cells, which might lead to new cancer treatments that target the DNA repair pathways.

Antimicrobial Properties

Compounds with imidazole and pyrazole rings have shown antimicrobial properties . Given the structural features of our compound, it could be hypothesized that it may also possess antimicrobial activities, which could be valuable in the development of new antibiotics or antiseptics.

properties

IUPAC Name

[3-(furan-2-yl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-15-6-2-1-5-12(15)13-11-14(16-7-3-9-23-16)20(19-13)18(22)17-8-4-10-24-17/h1-10,14,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGWRHCCSNMNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2O)C(=O)C3=CC=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

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